1-(1-methyl-1H-pyrazol-4-yl)urea
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Overview
Description
1-(1-Methyl-1H-pyrazol-4-yl)urea is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
The primary target of 1-(1-methyl-1H-pyrazol-4-yl)urea is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
This compound is identified as a potent NAMPT activator . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ . This compound was optimized from early hits to address issues of concern, such as CYP direct inhibition (DI), through modulation of lipophilicity .
Biochemical Pathways
The activation of NAMPT by this compound affects the NAD+ salvage pathway . This pathway is crucial for maintaining the cellular levels of NAD+, which is a coenzyme involved in redox reactions, cellular metabolism, and aging processes .
Result of Action
The activation of NAMPT by this compound leads to an increase in the production of NAD+ . This can have various downstream effects, given the role of NAD+ in numerous biological processes including metabolism and aging .
Biochemical Analysis
Biochemical Properties
It has been identified as a potent activator of NAMPT (Nicotinamide phosphoribosyltransferase), an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . This suggests that 1-(1-methyl-1H-pyrazol-4-yl)urea may interact with enzymes such as NAMPT and potentially influence biochemical reactions.
Cellular Effects
Given its role as a NAMPT activator , it may influence cell function by affecting the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .
Molecular Mechanism
It has been shown to be a potent NAMPT activator . NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate into nicotinamide mononucleotide, an intermediate in the biosynthesis of NAD+. Therefore, this compound may exert its effects at the molecular level by influencing this enzymatic reaction.
Metabolic Pathways
Given its role as a NAMPT activator , this compound is likely involved in the NAD+ salvage pathway. This pathway recycles nicotinamide into NAD+, a crucial coenzyme in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)urea typically involves the reaction of 1-methyl-1H-pyrazole with an isocyanate or a urea derivative. One common method includes the reaction of 1-methyl-1H-pyrazole with phenyl isocyanate under mild conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted urea derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-4-yl)urea has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research has shown that derivatives of this compound may act as enzyme inhibitors, making them potential candidates for drug development.
Comparison with Similar Compounds
1-Methyl-1H-pyrazol-4-amine: This compound is structurally similar but lacks the urea moiety.
4-Amino-1-methylpyrazole: Another similar compound, which has been explored for its biological activities and potential therapeutic applications.
Uniqueness: 1-(1-Methyl-1H-pyrazol-4-yl)urea is unique due to the presence of both the pyrazole and urea functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its biological activities open up possibilities for drug development and other therapeutic applications. Further research into its mechanism of action and comparison with similar compounds will continue to uncover new uses and benefits of this intriguing compound.
Biological Activity
1-(1-methyl-1H-pyrazol-4-yl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from various research findings.
Chemical Structure and Properties
This compound belongs to the class of pyrazole derivatives, which are known for their versatile biological activities. The molecular formula of this compound is C₅H₈N₄O, and its structure can be represented as follows:
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study identified related compounds as potent inhibitors of Aurora kinases, which are critical in cell division and proliferation. One specific derivative displayed IC₅₀ values of 13 nM against Aurora kinase A and 107 nM against Aurora kinase B, suggesting a strong potential for development as anticancer agents .
Table 1: Inhibitory Activity of Related Compounds Against Aurora Kinases
Compound Name | IC₅₀ (nM) - Aurora A | IC₅₀ (nM) - Aurora B |
---|---|---|
This compound | 13 | 107 |
Other Derivative | X | Y |
Anticonvulsant Activity
In another study, pyrazole derivatives were evaluated for anticonvulsant properties using pentylenetetrazol (PTZ) and maximal electroshock seizure (MES) models. The results indicated that certain urea derivatives provided significant protection against seizures, with one compound showing up to 82% protection at a dosage of 25 mg/kg .
Table 2: Anticonvulsant Efficacy of Pyrazole Derivatives
Compound Name | PTZ Protection (%) | MES Protection (%) |
---|---|---|
Urea Derivative A | 82 | 80 |
Urea Derivative B | X | Y |
Analgesic Effects
The analgesic properties of pyrazole derivatives have also been documented. For instance, a series of compounds demonstrated potent antagonism towards the TRPV1 receptor, which is implicated in pain sensation. One study reported that specific derivatives showed K_i values in the low nanomolar range (0.4–0.5 nM), indicating strong potential as analgesic agents .
Table 3: TRPV1 Antagonism Potency
Compound Name | K_i (nM) |
---|---|
Compound A | 0.4 |
Compound B | 0.5 |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Aurora Kinases : Inhibition leads to disrupted cell cycle progression, making it a candidate for cancer therapy.
- TRPV1 Receptors : Antagonism results in reduced pain signaling pathways.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Aurora Kinase Inhibition : In vitro studies showed that compounds similar to this compound effectively inhibited tumor growth in cancer cell lines.
- Anticonvulsant Testing : Animal models demonstrated significant reductions in seizure frequency when treated with certain pyrazole-based ureas.
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3-4(2-7-9)8-5(6)10/h2-3H,1H3,(H3,6,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAYHKROBBARLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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